molecular formula C9H8N2O3 B8508033 4-Methoxy-5-methyl-2-nitro-benzonitrile

4-Methoxy-5-methyl-2-nitro-benzonitrile

Cat. No. B8508033
M. Wt: 192.17 g/mol
InChI Key: PNBWXBGPXNRSHN-UHFFFAOYSA-N
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Patent
US07659245B2

Procedure details

A mixture compound 108 (20 g, 100 mmol) and copper cyanide (11.25 g, 125 mmol) in n-methyl-pyrrolidone-2 (60 ml) was stirred for 20 h at 140-150° C. The mixture was diluted with ethyl acetate filtered and washed four times with water. The organic phase was dried with sodium sulphate and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel eluted with hexane-ethyl acetate which gave the title compound (8 g, 41%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.25 g
Type
reactant
Reaction Step One
[Compound]
Name
n-methyl-pyrrolidone-2
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([O:9][CH3:10])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[Cu](C#N)[C:15]#[N:16]>C(OCC)(=O)C>[CH3:10][O:9][C:5]1[C:6]([CH3:8])=[CH:7][C:2]([C:15]#[N:16])=[C:3]([N+:11]([O-:13])=[O:12])[CH:4]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)C)OC)[N+](=O)[O-]
Name
Quantity
11.25 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
n-methyl-pyrrolidone-2
Quantity
60 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed four times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluted with hexane-ethyl acetate which

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C#N)C=C1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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